molecular formula C18H20N2O2S2 B4865222 (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4865222
M. Wt: 360.5 g/mol
InChI Key: OZGKUOANPSMSRP-PFONDFGASA-N
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Description

This compound belongs to the class of indole-thiazolidinone hybrids, characterized by a 1,3-thiazolidin-4-one core fused with a substituted indole moiety. Its structure features:

  • A Z-configuration at the C3 position, critical for maintaining planar geometry and π-conjugation .
  • A 3-butyl substituent on the thiazolidinone ring, enhancing lipophilicity and steric bulk.
  • A 1-propyl group on the indole-2-one scaffold, influencing electronic properties and solubility.

Synthesis: Prepared via condensation of 3-formyl-1-propylindol-2-one with 3-butyl-2-thioxothiazolidin-4-one in acetic acid under reflux, catalyzed by sodium acetate . This method parallels established protocols for analogous thiazolidinone-indole hybrids .

Properties

IUPAC Name

(5Z)-3-butyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-3-5-11-20-17(22)15(24-18(20)23)14-12-8-6-7-9-13(12)19(10-4-2)16(14)21/h6-9H,3-5,10-11H2,1-2H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKUOANPSMSRP-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a novel derivative that combines the structural features of thiazolidinones and indole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antifungal properties, supported by various research findings and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • GI50 Values : The compound demonstrated promising antiproliferative activity with GI50 values ranging from 1.10 µM to 10.00 µM against various cancer cell lines such as A-549 and Panc-1. Notably, some derivatives exhibited GI50 values comparable to doxorubicin, a well-known chemotherapeutic agent .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds derived from thiazolidinone structures have been shown to inhibit epidermal growth factor receptor (EGFR) with IC50 values around 87 nM , indicating a strong inhibitory effect .
  • Case Study : In a comparative study, compound 5j (a derivative similar to the target compound) showed remarkable activity with an IC50 value of 87 ± 05 nM , closely matching erlotinib's efficacy .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are well-documented. The compound has been evaluated against various bacterial strains.

Key Findings:

  • Broad Spectrum Activity : In tests involving eight Gram-positive and Gram-negative bacterial species, derivatives exhibited significant antibacterial activity. The presence of specific substituents enhanced this activity .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives reached MIC values as low as 0.5 µg/mL , indicating strong potential for therapeutic applications against resistant bacterial strains .

Antifungal Activity

The antifungal potential of the compound has also been explored.

Key Findings:

  • Activity Against Fungi : Studies indicated that certain derivatives exhibited antifungal properties, with effectiveness varying based on structural modifications . For instance, the introduction of specific functional groups significantly influenced antifungal activity.
  • Structure-Activity Relationship (SAR) : Compounds with methoxy groups on the indole ring showed enhanced antifungal activity compared to those without these modifications .

Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerGI50 values between 1.10 µM and 10.00 µM; potent against A-549 and Panc-1 cell lines
AntimicrobialActive against Gram-positive and Gram-negative bacteria; MIC as low as 0.5 µg/mL
AntifungalEnhanced activity with specific substituents; SAR indicates methoxy groups improve efficacy

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent chains on the thiazolidinone and indole moieties, which modulate molecular weight, polarity, and bioactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
Target Compound C₁₉H₂₁N₃O₂S₂ 411.52 3-butyl (thiazolidinone), 1-propyl (indole) Not explicitly reported; inferred from analogs
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one C₁₈H₁₈N₂O₂S₂ 358.47 3-allyl (thiazolidinone), 1-butyl (indole) N/A
(5Z)-5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one C₂₄H₂₆N₄O₃S₂ 498.62 Isobutoxy-phenylpyrazole, methoxypropyl N/A
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one C₁₉H₁₅N₂O₂S₂ 383.47 3-hydroxyphenyl, 1-methylindole Antibacterial, antifungal (IC₅₀: 8–32 µM)

Key Observations :

  • Bioactivity : Hydroxyl or methoxy groups (e.g., in ) correlate with enhanced antimicrobial potency due to hydrogen-bonding interactions with targets.

Structural Analysis Tools

Crystallographic data for such compounds are typically resolved using:

  • SHELX for refinement .
  • ORTEP-III for visualizing anisotropic displacement ellipsoids .
    These tools confirm stereochemistry (e.g., Z/E configuration) and packing interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Thioxo Group: The 2-thioxo moiety in thiazolidinone enhances electrophilicity, facilitating interactions with cysteine residues in enzymes .
  • Indole Substitution : Propyl/butyl chains may improve metabolic stability compared to shorter alkyl groups .
  • Planarity: The Z-configuration ensures conjugation across the indole-thiazolidinone system, critical for π-π stacking in target binding .

Q & A

Q. What experimental methods are recommended for synthesizing (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one?

Methodological Answer: The compound can be synthesized via condensation reactions between 3-formyl-indole derivatives and 2-thioxothiazolidin-4-one precursors. A typical procedure involves refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid and 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate (as a catalyst) for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Alternative methods include adjusting solvents (e.g., ethanol) and catalysts (e.g., p-toluenesulfonamide) to optimize yield .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and confirms the thioxo-thiazolidinone moiety .
  • NMR : ¹H NMR reveals proton environments (e.g., propyl/butyl chain signals at δ 0.8–1.8 ppm; indole aromatic protons at δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~180 ppm) and thiocarbonyl (C=S at ~160 ppm) groups .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the double bond) and molecular packing .

Q. How can researchers address low yields in the condensation step during synthesis?

Methodological Answer:

  • Optimize stoichiometry: Use a 1.1:1 molar ratio of aldehyde to thiazolidinone to drive the reaction .
  • Solvent selection: Acetic acid enhances reactivity compared to ethanol .
  • Catalysts: Sodium acetate accelerates enolate formation, while p-toluenesulfonamide improves nucleophilicity in related systems .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT calculations (B3LYP/6-311G(d,p)) model molecular geometry, HOMO-LUMO gaps (indicating charge transfer potential), and vibrational frequencies. Compare computed IR/NMR spectra with experimental data to validate accuracy .
  • Molecular docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) to rationalize observed activity .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Methodological Answer:

  • Conformational analysis : Perform torsional angle scans (e.g., varying dihedral angles in 20° increments) to identify low-energy conformers that match experimental spectra .
  • Solvent effects : Include polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts in NMR/IR .

Q. How do substituents (e.g., butyl/propyl chains) influence the compound’s biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkyl chain lengths and assess antimicrobial/antioxidant activity. For example, longer chains (butyl vs. propyl) may enhance lipophilicity and membrane penetration .
  • Free energy calculations : Use molecular dynamics to quantify binding affinities of substituent-modified analogs to target proteins .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures and identify stable polymorphs .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent screening : Test recrystallization in polar/non-polar solvents (e.g., acetic acid, ethanol/water mixtures) .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 3-phenyl-2-thioxothiazolidin-4-one) to induce nucleation .

Data Analysis and Optimization

Q. What statistical approaches validate reproducibility in synthetic protocols?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and identify critical parameters .
  • Control charts : Monitor yield and purity across 10+ batches to assess process robustness .

Q. How can researchers differentiate between tautomeric forms (e.g., keto-enol) in solution?

Methodological Answer:

  • Variable-temperature NMR : Detect tautomerization equilibria by observing signal splitting at elevated temperatures .
  • UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax ~300 nm for enol vs. ~250 nm for keto forms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

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